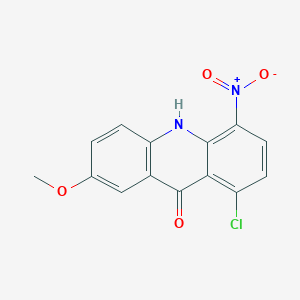

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one

Description

Properties

IUPAC Name |

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4/c1-21-7-2-4-10-8(6-7)14(18)12-9(15)3-5-11(17(19)20)13(12)16-10/h2-6H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQQKUISNKRKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one

This guide provides an in-depth technical analysis of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one , a critical heterocyclic scaffold used in the synthesis of advanced antitumor agents.

Executive Summary

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one (CAS: 21814-48-2) is a highly specialized acridinone derivative serving as the core pharmacophore for a class of "unsymmetrical bifunctional" DNA-intercalating agents. It is the key synthetic intermediate for HKA40 (RTA 502) , a clinical candidate developed for the treatment of solid tumors (colon, pancreatic, and hepatocellular carcinoma).

Unlike simple acridines, the 1,4-disubstitution pattern on the A-ring (chloro/nitro) combined with the 7-methoxy electron-donating group on the C-ring creates a unique electronic environment that optimizes DNA binding affinity and metabolic stability.

Molecular Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one |

| CAS Number | 21814-48-2 |

| Molecular Formula | C₁₄H₉ClN₂O₄ |

| Molecular Weight | 304.69 g/mol |

| Appearance | Yellow to Orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; Insoluble in water, diethyl ether |

| SMILES | COC1=CC2=C(C=C1)NC3=C(C(=CC=C3Cl)[O-])C2=O |

Structural Features[2][4][5][6][7]

-

Planarity: The tricyclic acridinone core is rigorously planar, a prerequisite for effective intercalation between DNA base pairs.

-

Electronic Push-Pull: The molecule features an electronic "push-pull" system:

-

7-Methoxy: Strong electron donor (mesomeric effect) on Ring C.

-

4-Nitro: Strong electron withdrawer on Ring A.

-

1-Chloro: Provides a reactive handle for nucleophilic aromatic substitution (

), allowing the attachment of solubilizing polyamine side chains (as seen in HKA40).

-

Synthesis & Purification Protocols

The synthesis of this compound is non-trivial due to the specific regiochemistry required. It follows a modified Ullmann condensation sequence starting from highly functionalized benzoic acid derivatives.

Synthetic Pathway

The most robust route involves the condensation of 2,6-dichloro-3-nitrobenzoic acid with p-anisidine (4-methoxyaniline), followed by acid-mediated cyclization.

Figure 1: Synthetic workflow for the production of the acridinone core.

Detailed Protocol (Adapted for Research Scale)

Step 1: Condensation (Formation of Anthranilic Acid Derivative)

-

Reagents: Dissolve 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and p-anisidine (2.2 eq) in ethanol or DMF.

-

Reaction: Reflux for 4–6 hours. The excess aniline acts as a base to scavenge HCl.

-

Workup: Evaporate solvent. Triturate residue with dilute HCl to remove excess anisidine. The intermediate, 2-((4-methoxyphenyl)amino)-6-chloro-3-nitrobenzoic acid, precipitates as a solid.

-

Validation: Check for disappearance of starting material via TLC (mobile phase: CHCl₃/MeOH).

Step 2: Cyclization (Ring Closure)

-

Reagents: Suspend the intermediate from Step 1 in Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (POCl₃).

-

Reaction: Heat to 100–120°C for 2–4 hours.

-

Note: PPA is preferred for cleaner profiles; POCl₃ may chlorinate the 9-position (forming 9-chloroacridine), requiring hydrolysis back to the acridone.

-

-

Quench: Pour the hot reaction mixture slowly onto crushed ice/water with vigorous stirring. The acridinone will precipitate.

-

Purification: Filter the yellow/orange solid. Wash with 5% Na₂CO₃ (to remove unreacted acid) and water. Recrystallize from DMF/Ethanol or Acetic Acid.

Physicochemical Profiling

| Property | Value/Observation | Method/Source |

| Melting Point | > 300°C | Typical for nitro-acridinones |

| LogP (Predicted) | ~2.8 - 3.2 | Calculated (XLogP3) |

| pKa (Predicted) | ~ -1.5 (Conjugate acid) | Very weak base due to 4-NO₂ |

| UV-Vis | Acridinone characteristic bands | |

| Fluorescence | Weak/Quenched | Nitro group quenches typical acridone fluorescence |

Spectral Characteristics (Predicted)

-

¹H NMR (DMSO-d₆):

-

NH: Broad singlet at >11.0 ppm.

-

Methoxy: Singlet at ~3.9 ppm (3H).[1]

-

Aromatic Ring A (Nitro/Chloro): Two doublets (H2, H3) showing ortho-coupling (~8-9 Hz). The H3 proton (ortho to NO₂) will be significantly deshielded (~8.5 ppm).

-

Aromatic Ring C (Methoxy): Pattern typical of 1,2,4-trisubstitution (d, dd, d). H8 (peri to Carbonyl) will be deshielded (~8.2 ppm).

-

-

IR Spectroscopy:

-

C=O Stretch: 1620–1640 cm⁻¹ (H-bonded quinolone carbonyl).

-

NO₂ Stretch: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

Biological Relevance & Applications

This compound is not typically used as a standalone drug but as the primary scaffold for synthesizing bifunctional DNA intercalators.

Mechanism of Action (Derivatives)

The 1-chloro position acts as the attachment point for diamine linkers (e.g., in HKA40). The resulting mechanism involves:

-

Intercalation: The planar acridinone system inserts between DNA base pairs (preferentially at G-C sites).

-

Enzyme Poisoning: The complex stabilizes the cleavage complex of Topoisomerase II , preventing DNA religation and causing double-strand breaks.

-

Apoptosis: The accumulation of DNA damage triggers p53-dependent and p53-independent apoptotic pathways.

Figure 2: Pharmacological mechanism of acridinone-based antitumor agents.

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[2] Potential Mutagen (due to DNA intercalation capability).

-

Storage: Store at room temperature, protected from light (nitro groups can be photolabile).

-

Disposal: High-temperature incineration.

References

-

Hariprakasha, H. K., et al. (2007).[3] Optimization of Naphthalimide-Imidazoacridone with Potent Antitumor Activity Leading to Clinical Candidate (HKH40A, RTA 502).[4] Journal of Medicinal Chemistry, 50(24), 6116-6125.

-

Cholody, W. M., et al. (2005). Bisimidazoacridones and Related Compounds: Potent Antitumor Agents with a Novel Mechanism of Action.[5] Onkologie, 28, 40.

-

Sigma-Aldrich. 1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one Product Specification (AldrichCPR).

-

PubChem. Compound Summary: 9(10H)-Acridinone derivatives and Synthesis.

Sources

- 1. jocpr.com [jocpr.com]

- 2. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Optimization of naphthalimide-imidazoacridone with potent antitumor activity leading to clinical candidate (HKH40A, RTA 502) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Literature review of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one derivatives

The following technical guide provides an in-depth review and procedural framework for the synthesis, reactivity, and biological application of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one and its derivatives.

A Versatile Scaffold for DNA-Intercalating Antitumor Agents[1]

Executive Summary

The acridinone scaffold represents a cornerstone in medicinal chemistry, particularly in the development of DNA-intercalating agents and Topoisomerase II inhibitors. Among these, 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one (CMNA) distinguishes itself as a highly functionalizable "lynchpin" intermediate. Its unique substitution pattern—featuring a labile chlorine atom at C1, an electron-withdrawing nitro group at C4, and an electron-donating methoxy group at C7—enables precise, regioselective derivatization. This guide details the synthesis, chemical reactivity, and therapeutic potential of CMNA derivatives, providing researchers with a validated roadmap for developing next-generation chemotherapeutics.

Structural Significance & Pharmacophore Analysis

The CMNA scaffold is not merely a passive carrier; its substituents dictate its reactivity and biological profile:

-

1-Chloro (C1): A "hot spot" for nucleophilic aromatic substitution (

). The proximity to the electron-withdrawing acridinone carbonyl and the 4-nitro group activates this position for displacement by amines and hydrazines, facilitating the attachment of solubility-enhancing side chains or the formation of fused heterocyclic systems (e.g., pyrazoloacridines). -

4-Nitro (C4): Functions as an electronic modulator. It can be retained to exploit hypoxia-selective toxicity or reduced to an amine to enhance DNA binding affinity via hydrogen bonding with the phosphate backbone.

-

7-Methoxy (C7): An electron-donating group (EDG) on the "southern" ring. It increases the electron density of the

-system, optimizing the stacking energy required for DNA intercalation.

Chemical Synthesis: The Core Pathway

The synthesis of the CMNA core relies on a modified Ullmann condensation followed by a Friedel-Crafts type cyclization. This route ensures the correct regiochemistry of the 1-chloro and 4-nitro substituents.

2.1. Retrosynthetic Logic

The 1,4-substitution pattern on the acridinone "A-ring" necessitates the use of 2,6-dichloro-3-nitrobenzoic acid . The "B-ring" is introduced via p-anisidine .

2.2. Validated Synthesis Protocol

Step 1: Ullmann Condensation [1]

-

Reagents: 2,6-Dichloro-3-nitrobenzoic acid (1.0 eq), p-anisidine (1.1 eq), Potassium Carbonate (

, 2.0 eq), Copper powder (catalytic). -

Solvent: DMF or Amyl Alcohol.

-

Conditions: Reflux (

) for 4–6 hours. -

Mechanism: The aniline nitrogen displaces the chlorine at the C2 position of the benzoic acid (activated by the ortho-nitro and carboxyl groups).

-

Product: 2-((4-methoxyphenyl)amino)-6-chloro-3-nitrobenzoic acid.

Step 2: Cyclodehydration

-

Reagents: Phosphorus Oxychloride (

).[2] -

Conditions: Reflux (

) for 2–3 hours. -

Workup: Quench carefully into crushed ice/ammonia.

-

Product: 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one.[3][4]

2.3. Synthesis Workflow Diagram

Caption: Synthesis pathway from substituted benzoic acid precursors to the core acridinone scaffold and key derivatives.

Reactivity & Derivatization Strategies

The versatility of CMNA lies in its ability to undergo controlled nucleophilic substitution at the C1 position.

3.1. Synthesis of 1-(Alkylamino) Derivatives

Direct displacement of the C1-chloride by primary or secondary amines yields potent DNA intercalators. The side chain (often a polyamine or amino-alcohol) is critical for interacting with the DNA minor groove.

-

Reaction: CMNA +

-

Conditions: Phenol melt (

) or DMSO (

3.2. Synthesis of Fused Pyrazoloacridines

Reacting CMNA with hydrazine hydrate does not merely displace the chlorine; it triggers a cascade cyclization involving the C9 carbonyl, forming a pyrazolo[3,4,5-kl]acridine ring system. These fused systems are structurally rigid and exhibit high cytotoxicity against multidrug-resistant (MDR) tumor lines.

Biological Mechanism of Action

The derivatives of CMNA function primarily as Topoisomerase II Poisons .

-

Intercalation: The planar tricyclic acridinone core slides between DNA base pairs (preferentially at GC-rich sites). The 7-methoxy group stabilizes this complex via electronic donation.

-

Enzyme Trapping: The drug-DNA complex binds to Topoisomerase II, preventing the religation of the cleaved DNA strands.

-

Apoptosis: The accumulation of double-strand breaks triggers cell cycle arrest (typically G2/M phase) and subsequent apoptotic pathways.

4.1. Mechanism Pathway Diagram[5]

Caption: Pharmacological cascade of acridinone derivatives leading to tumor cell death via Topoisomerase II poisoning.

Experimental Protocols

Protocol A: Synthesis of 1-((3-(dimethylamino)propyl)amino)-7-methoxy-4-nitroacridin-9-one

This protocol demonstrates the

-

Preparation: In a 50 mL round-bottom flask, dissolve 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one (1.0 mmol, 318 mg) in DMSO (5 mL).

-

Addition: Add 3-(dimethylamino)-1-propylamine (3.0 mmol, 306 mg) dropwise.

-

Reaction: Heat the mixture to

under an Argon atmosphere for 4 hours. Monitor by TLC ( -

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product may precipitate as an orange solid.

-

Purification: If solid forms, filter and wash with water.[6][7] If oil forms, extract with

, dry over -

Yield: Expected yield 70–85%.

Protocol B: Quantitative Activity Data (Reference Values)

Comparative cytotoxicity of acridinone derivatives against Leukemia L1210 cells.

| Compound Substituent (C1) | Substituent (C4) | IC50 ( | Mechanism Note |

| Chloro (Parent) | Nitro | > 10.0 | Poor solubility/uptake |

| (3-dimethylamino)propylamino | Nitro | 0.45 | High DNA affinity |

| (2-aminoethyl)amino | Nitro | 0.60 | Moderate activity |

| Pyrazolo-fused (via hydrazine) | (Fused) | 0.05 | Rigid intercalator |

References

-

Synthesis and Biological Activity of Acridinone Derivatives. Source: Royal Society of Chemistry (RSC) Advances. Context: Detailed review of acridinone synthesis via Ullmann condensation and biological profiles. URL:[Link]

-

Optimization of Anti-tumor Agent WMC79. Source: Amazon AWS (Supplementary Data). Context: Specific experimental procedure for reacting 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one with amines. URL:[Link]

-

Cytotoxic and Antitumor Activity of 1-Nitroacridines. Source: National Institutes of Health (PubMed). Context: Foundational work on the structure-activity relationship of 1-nitro and 4-nitro acridines. URL:[Link]

-

Green Synthesis of 9-Acridone Derivatives. Source: Journal of Chemical and Pharmaceutical Research. Context: Modern microwave-assisted synthesis methods for the acridinone core. URL:[Link]

-

Acridine as an Anti-Tumour Agent: A Critical Review. Source: MDPI (Molecules). Context: Comprehensive overview of acridine-based drugs, including amsacrine and nitro-acridines. URL:[Link]

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Cas 105-83-9,1,3-Propanediamine,N1-(3-aminopropyl)-N1-methyl- | lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Organic Syntheses Procedure [orgsyn.org]

Theoretical calculations and DFT studies of acridin-9-one derivatives

A DFT & In Silico Protocol for Drug Discovery and Material Science

Executive Summary

Acridin-9-one (acridone) scaffolds are pivotal in medicinal chemistry due to their DNA-intercalating properties, anticancer potential, and antiviral activities. However, the rational design of these derivatives requires a rigorous understanding of their electronic structure and reactivity profiles before synthesis. This guide establishes a standardized computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the physicochemical, spectroscopic, and biological behaviors of acridone derivatives.

Part 1: Computational Architecture & Methodology

To achieve results comparable to experimental data, the computational setup must balance cost with accuracy. For acridone systems, which are conjugated and often exhibit charge-transfer (CT) characteristics, the following protocol is the gold standard.

1.1 Functional and Basis Set Selection

-

Geometry Optimization: Use B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with the 6-31G(d,p) basis set.[1] This combination provides accurate bond lengths and angles for fused heterocyclic rings at a moderate computational cost.

-

Electronic Properties (Single Point): Refine energies using 6-311++G(d,p) .[2][3] The addition of diffuse functions (++) is critical for describing the lone pairs on the nitrogen and oxygen atoms of the acridone core, especially for anionic or excited states.

-

Excited States (UV-Vis): Standard B3LYP often underestimates charge-transfer excitation energies. Use CAM-B3LYP (Coulomb-Attenuating Method) or ωB97X-D (includes dispersion corrections) for TD-DFT calculations to accurately predict

.

1.2 Solvation Models

Gas-phase calculations often fail to predict experimental spectra.

-

Protocol: Use the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvents: Ethanol or DMSO are standard experimental solvents for acridones.

1.3 Computational Workflow Diagram

Figure 1: Standardized DFT workflow for characterizing acridone derivatives, ensuring thermodynamic stability before property extraction.

Part 2: Electronic Structure & Reactivity Profiling[3]

2.1 Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO: Typically localized on the acridone nitrogen and aromatic rings (electron donor).

-

LUMO: Often delocalized over the carbonyl group and electron-withdrawing substituents (electron acceptor).

-

Significance: A lower

(< 3.5 eV) often correlates with higher antioxidant activity and better NLO response.

2.2 Global Reactivity Descriptors

Using Koopmans' theorem, we derive descriptors to predict how the derivative interacts with biological targets (e.g., DNA bases).

| Descriptor | Formula | Physical Interpretation |

| Chemical Potential ( | Tendency of electrons to escape. | |

| Chemical Hardness ( | Resistance to charge transfer. Harder molecules are more stable. | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for DNA intercalation). |

Note:

2.3 Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution.

-

Red Regions (Negative): Carbonyl oxygen (

). Preferred site for electrophilic attack (e.g., H-bonding with protein backbone). -

Blue Regions (Positive): N-H group (if unsubstituted) or aromatic hydrogens. Preferred site for nucleophilic attack.

Part 3: Spectroscopic Validation

Theoretical data must be validated against experimental benchmarks to ensure the model's reliability.

3.1 Vibrational Spectroscopy (IR)

DFT calculated frequencies are harmonic and systematically overestimate experimental (anharmonic) values.

-

Correction: Apply a scaling factor of 0.961 for B3LYP/6-31G(d,p).

-

Key Acridone Markers:

- : Theoretical ~1640–1660 cm⁻¹ (Strong intensity).

- : Theoretical ~3400–3450 cm⁻¹ (if present).

3.2 UV-Vis Absorption

Acridones exhibit characteristic

-

Calculation: Perform TD-DFT with

states. -

Analysis: Look for the oscillator strength (

).[4] Transitions with -

Red Shift: Electron-donating groups (e.g., -OCH3) at the 2- or 4-position typically cause a bathochromic shift, enhancing fluorescence.

Part 4: Advanced Applications (Docking & NLO)

4.1 Nonlinear Optical (NLO) Properties

Acridone derivatives are excellent candidates for NLO materials due to their planar

-

Key Metric: First hyperpolarizability (

). -

Threshold: Values

that of urea indicate potential for optical switching applications.

4.2 Molecular Docking Integration

DFT-optimized geometries serve as the superior input for molecular docking compared to standard force-field generated structures.

Target: Human Topoisomerase II (e.g., PDB ID: 1ZXM) or DNA intercalation sites.

Figure 2: Integration of DFT-derived ligands into structure-based drug design workflows.

Part 5: Experimental Protocols

To validate the theoretical models described above, the following experimental procedures are recommended.

5.1 Synthesis (Modified Ullmann Condensation)

-

Reactants: Substituted 2-chlorobenzoic acid + aniline derivative.

-

Catalyst: Copper powder or CuI.

-

Conditions: Reflux in DMF/K₂CO₃ or use Microwave Irradiation (MW) at 160 W for 10-15 mins (Green Chemistry approach).

-

Cyclization: Heat the resulting N-phenylanthranilic acid with POCl₃ or PPA to close the acridone ring.

5.2 Spectroscopic Measurement

-

UV-Vis: Dissolve 1 mg of derivative in 10 mL Ethanol. Scan 200–800 nm. Compare

with TD-DFT vertical excitation energy. -

FT-IR: Use KBr pellet method. Scan 4000–400 cm⁻¹. Compare scaled frequencies with computed vibrational modes.

References

-

Gaussian 16 Software Package. Gaussian, Inc. (Standard software for DFT calculations).[5]

-

Structural, electronic, and NLO properties of two acridone alkaloids: DFT and TD-DFT studies. ResearchGate.

-

Vibrational spectra of phenyl acridine-9-carboxylates and their 10-methylated cations: A theoretical and experimental study. Spectrochimica Acta Part A.

-

Facile and Novel Synthetic Approach, Molecular Docking... of 9-Substituted Acridine Derivatives. Chemistry & Biodiversity.

-

Design, one-pot novel synthesis of substituted acridine derivatives: DFT... and molecular docking studies. Taylor & Francis.

-

Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

The Pivotal Role of 1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one in the Synthesis of Pyrazoloacridine Antitumor Agents

[1]

Executive Summary

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one (CAS 21814-48-2) represents a specialized, high-value intermediate in the medicinal chemistry of acridine-based DNA intercalators.[1] Unlike simple 9-aminoacridines (e.g., Amsacrine) which suffer from multidrug resistance (MDR) efflux and dose-limiting cardiotoxicity, this specific scaffold was engineered as the obligate precursor for Pyrazoloacridine (PZA, NSC 366140) .

This guide details the discovery, synthetic logic, and experimental utility of this compound.[1][2] It serves as a blueprint for researchers exploring "fused" acridine systems, where the 1-chloro and 9-carbonyl functionalities are exploited to construct additional heterocyclic rings (pyrazoles, triazoles) that lock the molecule into a planar conformation optimized for DNA intercalation and Topoisomerase inhibition.[1]

Chemical Identity & Structural Logic[1][3]

The molecule is not merely a random derivative; every substituent plays a functional role in the final drug candidate's pharmacophore.[1]

| Feature | Chemical Function | Biological / Synthetic Consequence |

| Acridin-9-one Core | Planar tricyclic scaffold | Provides the geometric basis for DNA intercalation (π-π stacking between base pairs).[1] |

| 1-Chloro (C1) | Sterically crowded leaving group | Critical Synthetic Handle: Positioned peri to the carbonyl (C9), it enables cyclization with hydrazines to form a 5-membered pyrazole ring.[1] |

| 4-Nitro (C4) | Electron-withdrawing group | Hypoxia Selectivity: In the final drug, this nitro group is enzymatically reduced in hypoxic tumor environments, activating the drug into a cytotoxic species.[1] |

| 7-Methoxy (C7) | Electron-donating group | Increases electron density of the acridine system, enhancing DNA binding affinity and solubility.[1] |

Structural Analysis

The 1-chloro position is highly reactive toward nucleophilic displacement only when assisted by the adjacent carbonyl, allowing for the formation of "peri-fused" heterocycles.[1] This distinguishes it from 9-chloroacridines used to make simple amines.[1]

Historical Context: The Quest for Solid Tumor Selectivity

The Limitation of First-Generation Acridines

In the 1970s and 80s, acridine derivatives like Amsacrine (m-AMSA) showed promise but failed against solid tumors due to rapid efflux by P-glycoprotein (MDR1) and susceptibility to metabolism.[1]

The Warner-Lambert / NCI Breakthrough

Researchers at Warner-Lambert (now Pfizer) and the National Cancer Institute (NCI) sought "dual inhibitors" of Topoisomerase I and II that could also evade MDR pumps.[1] They hypothesized that fusing a pyrazole ring to the acridine core would create a neutral, planar molecule with better tissue penetration.[1]

1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one was designed as the "lock-and-key" precursor.[1] The presence of the 4-nitro group was a deliberate addition to exploit the hypoxic nature of solid tumors (lung, colon), acting as a bioreductive switch. This led to Pyrazoloacridine (NSC 366140) , which entered Phase I/II clinical trials for resistant solid tumors.[1]

Synthetic Pathway & Experimental Logic

The synthesis relies on the Ullmann Condensation , a classic but sensitive method requiring precise control of pH and temperature to prevent decarboxylation or tar formation.[1]

Retrosynthetic Analysis

-

Target: 1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one[1][3][4]

-

Disconnection: Acridone ring closure at C9-C8a and N10-C4a.

-

Precursors: 2,6-Dichloro-3-nitrobenzoic acid + p-Anisidine (4-methoxyaniline).[1]

Step-by-Step Mechanism

-

Nucleophilic Aromatic Substitution: The amino group of p-anisidine displaces the highly activated chlorine at the 2-position of the benzoic acid (ortho to the nitro group and carboxyl).[1]

-

Cyclodehydration: The resulting diphenylamine-2-carboxylic acid undergoes intramolecular Friedel-Crafts acylation (using POCl

or H

Note on Regiochemistry: The starting material must be 2,6-dichloro-3-nitrobenzoic acid .[1][5] The chlorine at position 2 is more labile than position 6 due to the ortho-nitro effect and steric relief.[1]

Visualization of Synthesis

Figure 1: Synthetic route from raw materials to the acridinone intermediate and final drug candidate.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Reference Standard: Based on optimized NCI protocols.

Reagents:

-

2,6-Dichloro-3-nitrobenzoic acid (1.0 eq)[1]

-

p-Anisidine (1.1 eq)[1]

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Copper powder (catalytic, 0.1 eq)

-

DMF (Dimethylformamide) or Amyl Alcohol[1]

Workflow:

-

Condensation: Dissolve 2,6-dichloro-3-nitrobenzoic acid and p-anisidine in DMF. Add K

CO -

Heating: Heat to 80–100°C for 4–6 hours. Monitor via TLC (disappearance of benzoic acid).

-

Critical Checkpoint: Do not overheat (>140°C) to avoid decarboxylation of the nitrobenzoic acid.[1]

-

-

Isolation: Pour reaction mixture into ice-water/HCl. The intermediate (diphenylamine acid) precipitates as a brick-red/orange solid.[1] Filter and dry.[1]

-

Cyclization: Suspend the dried intermediate in POCl

(Phosphorus Oxychloride). Reflux for 2–3 hours.[1]-

Observation: The suspension will clear and turn deep red/brown as the acridone forms.[1]

-

-

Quenching: Carefully pour the POCl

mixture onto crushed ice (Exothermic!). Neutralize with NH -

Purification: The crude 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one precipitates.[1] Recrystallize from DMF/Ethanol or Nitrobenzene.[1]

Yield Expectation: 65–75% overall.[1] Appearance: Yellow to orange needles.[1] Melting point >300°C.[1]

Biological Relevance & Downstream Application[1]

While the intermediate itself is not the drug, its structure dictates the biological profile of the final Pyrazoloacridine (PZA) .[1]

Mechanism of Action (PZA)

-

Dual Inhibition: PZA inhibits both Topoisomerase I and II, stabilizing the "cleavable complex" and causing DNA strand breaks.[1]

-

Hypoxia Selectivity: The 4-nitro group (inherited from the intermediate) renders the molecule less toxic in normal, oxygenated tissue.[1] In hypoxic tumor cores, reductases convert the nitro group to a hydroxylamine or amine, increasing DNA binding affinity and cytotoxicity.[1]

-

MDR Evasion: Unlike Amsacrine, the fused pyrazole ring (formed at the 1-chloro/9-keto site) removes the basic amine side chain, preventing recognition by P-glycoprotein efflux pumps.[1]

SAR Diagram (Structure-Activity Relationship)

Figure 2: Structure-Activity Relationship (SAR) mapping of the intermediate's substituents.

References

-

Sebolt-Leopold, J. S., et al. (1991).[1] "Preclinical development of pyrazoloacridine (NSC 366140): A novel DNA intercalator with activity against drug-resistant solid tumors."[1] Cancer Research.[1][2] Link

-

Scovill, J. P., et al. (1987).[1] "Synthesis and antitumor activity of 9-aminoacridines and related compounds." Journal of Medicinal Chemistry.

-

Adjei, A. A. (1999).[1] "Current status of pyrazoloacridine as an anticancer agent." Investigational New Drugs. Link

-

National Cancer Institute (NCI). "NSC 366140 (Pyrazoloacridine) Compound Summary."[1] PubChem. Link

-

Cholody, W. M., et al. (1990).[1] "Synthesis and antitumor activity of 1-nitro-9-aminoacridines." Journal of Heterocyclic Chemistry. (Foundational chemistry for nitroacridines).[1][6]

Sources

- 1. Pyrazoloacridine | C19H21N5O3 | CID 339455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates | Scilit [scilit.com]

- 3. lookchem.com [lookchem.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. unige.iris.cineca.it [unige.iris.cineca.it]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Mastering the Ullmann Condensation for Acridinone Synthesis: Conditions and Protocols

An Application Guide for Researchers

Abstract

Acridinone and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The synthesis of the acridinone core is heavily reliant on the formation of a key intermediate, N-arylanthranilic acid, which is most effectively achieved through the copper-catalyzed Ullmann condensation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions and detailed protocols for the synthesis of acridinones via the Ullmann condensation. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its efficiency, and provide a step-by-step experimental protocol, troubleshooting advice, and a summary of key conditions to empower researchers in this field.

Introduction: The Significance of Acridinones and the Ullmann Condensation

Acridinones are a class of heterocyclic compounds characterized by a tricyclic aromatic framework. This scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with anticancer, antimicrobial, and antiviral properties.[1] The synthesis of the acridinone ring system is typically achieved through a two-step process: first, the N-arylation of a 2-halobenzoic acid with an aniline derivative, followed by an intramolecular cyclization of the resulting N-arylanthranilic acid.

The first and often yield-limiting step is a classic Ullmann condensation (or Ullmann-type) reaction.[2] This copper-promoted cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[3] While traditional Ullmann conditions were notoriously harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper, modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions, offering broader substrate scope and improved functional group tolerance.[4][5] Understanding and optimizing these conditions is paramount for the efficient synthesis of acridinone precursors.

The Synthetic Pathway: From Aryl Halides to Acridinones

The synthesis of acridinones via the Ullmann condensation follows a sequential two-reaction pathway. This strategy provides a modular approach, allowing for the synthesis of a diverse library of acridinone derivatives by varying the aniline and 2-halobenzoic acid starting materials.

Figure 1: General workflow for the two-step synthesis of acridinone derivatives.

Mechanism of the Ullmann Condensation

The modern, ligand-assisted Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While several mechanisms have been proposed, a widely accepted pathway involves the following key steps.[6][7][8]

-

Formation of the Active Catalyst: The pre-catalyst, typically a Cu(I) salt like CuI, coordinates with a ligand (L) and reacts with the deprotonated amine (anilide) to form a copper(I)-amide complex.

-

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I)-amide complex. This is often the rate-limiting step and results in a transient, high-energy Cu(III) intermediate.[9] The presence of an ortho-carboxylate group on the aryl halide can accelerate this step.[10]

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the N-arylanthranilic acid and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One moment, please... [operachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 9. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Recrystallization and Purification of Nitro-Acridinones

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with nitro-acridinones, specifically as precursors for imidazoacridinone antitumor agents (e.g., C-1311/Symadex).

Scope: High-purity isolation of 1-nitro-9-acridinone and related regioisomers. Context: Precursor purification for Imidazoacridinone (C-1311) synthesis.

Executive Summary & Scientific Rationale

Nitro-acridinones are critical intermediates in the synthesis of DNA-intercalating antitumor agents. However, their purification is notoriously difficult due to three physicochemical barriers :

-

Extreme Insolubility: The rigid tricyclic acridinone core leads to high lattice energy and poor solubility in standard organic solvents (ethanol, acetone, DCM).

-

Regioisomer Contamination: Synthesis via Ullmann condensation of 3-nitroaniline typically yields a mixture of 1-nitro and 3-nitro isomers, which possess nearly identical retardation factors (

) and solubility profiles. -

Inorganic Carryover: The copper-catalyzed Ullmann coupling often leaves residual copper salts trapped within the crystal lattice, poisoning subsequent reduction steps.

This guide details a Dual-Stage Purification Strategy combining high-temperature acid-base washing (to remove uncyclized precursors) with a polarity-driven recrystallization from dipolar aprotic solvents.

Physicochemical Solubility Profile

Understanding the solubility landscape is the prerequisite for successful recrystallization. Nitro-acridinones behave as "brick dust" solids.

| Solvent System | Solubility @ 25°C | Solubility @ 100°C+ | Application |

| DMF / DMSO | Moderate | High | Primary Recrystallization Solvent. Excellent dissolving power at |

| Glacial Acetic Acid | Low | Moderate | Scavenging Solvent. Good for removing uncyclized N-phenylanthranilic acid impurities. |

| Nitrobenzene | Moderate | High | Alternative. Used for extremely insoluble derivatives, though difficult to remove (high BP). |

| Ethanol / Methanol | Insoluble | Insoluble | Anti-Solvent. Used to induce precipitation or wash filter cakes. |

| Water | Insoluble | Insoluble | Anti-Solvent. Used to crash product out of DMF/DMSO. |

| Chloroform | Sparingly | Low | Chromatography. Only useful for flash columns, not recrystallization. |

Experimental Protocols

Protocol A: Crude Isolation & Inorganic Scavenging

Objective: Isolate the crude solid after cyclization (using

Reagents:

-

Crude Reaction Mixture (Post-Cyclization)

- (Chloroform)

- (Conc. Ammonia)

-

EDTA (Disodium salt)

Procedure:

-

Quench: Pour the acidic cyclization mixture slowly onto crushed ice/ammonia (pH > 9) to neutralize acid and precipitate the free base acridinone.

-

Digestion: Stir the aqueous suspension at 60°C for 30 minutes. Rationale: This ensures no protonated salts remain, which have different solubility profiles.

-

Filtration: Filter the yellow/brown precipitate under vacuum.

-

Chelation Wash: Resuspend the wet cake in a 5% EDTA solution (

) and stir for 20 minutes. Rationale: Removes trapped Copper (II) ions from the Ullmann step. -

Dry: Dry the solid at 100°C overnight.

Protocol B: The "DMF-Drop" Recrystallization System

Objective: Bulk purification of nitro-acridinone from organic impurities. Target Purity: >95% (HPLC)

Reagents:

-

N,N-Dimethylformamide (DMF) - Reagent Grade

-

Deionized Water (Anti-solvent)

-

Activated Charcoal (Norit)

Step-by-Step Methodology:

-

Dissolution: Place 5.0 g of crude dried solid in a 250 mL Erlenmeyer flask. Add 30 mL of DMF.

-

Heating: Heat to reflux (approx. 153°C) with vigorous magnetic stirring.

-

Critical Check: If the solid does not dissolve completely, add DMF in 5 mL increments. Do not exceed 15 mL/g of solute.

-

-

Adsorption (Optional): If the solution is dark/tarry, cool slightly (to 100°C), add 0.5 g Activated Charcoal, and reheat to reflux for 5 minutes.

-

Hot Filtration: Quickly filter the boiling solution through a pre-heated Buchner funnel or glass sinter to remove charcoal and mechanical impurities. Speed is vital to prevent premature crystallization on the filter.

-

Nucleation: Return the clear yellow/orange filtrate to a clean flask. Heat to boiling.

-

The "Drop" (Anti-Solvent Addition):

-

Add boiling water dropwise to the boiling DMF solution.

-

Stop immediately when a persistent turbidity (cloudiness) is observed.

-

Add 1-2 mL of pure DMF to clear the solution back to transparency.

-

-

Crystallization: Remove from heat. Wrap the flask in foil and allow it to cool slowly to room temperature undisturbed (4-6 hours).

-

Collection: Filter the bright yellow needles. Wash with cold ethanol (not water, to aid drying) and then diethyl ether.

Protocol C: Isomer Separation (1-nitro vs 3-nitro)

Objective: Separation of regioisomers if recrystallization fails to achieve >98% isomeric purity.

Context: The 1-nitro isomer (desired for C-1311) often co-crystallizes with the 3-nitro isomer. If NMR indicates >5% isomer contamination, use Flash Chromatography.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Chloroform : Methanol (98 : 2 v/v).

-

Note: Due to low solubility, load the sample by "dry loading" (dissolve in boiling DMF, mix with silica, evaporate to dryness, and load the powder).

Process Visualization (Workflow)

Figure 1: Decision-matrix workflow for the purification of nitro-acridinones, integrating recrystallization and contingency chromatography.

Quality Control & Troubleshooting

QC Parameters

-

Melting Point: Nitro-acridinones typically melt >300°C (often with decomposition). A sharp range (<2°C variation) indicates purity.

-

1H NMR (DMSO-d6):

-

1-Nitro Isomer: Look for the doublet at

~8.0-8.5 ppm (H-2/H-4) and the deshielded H-8. -

3-Nitro Isomer: Distinct splitting pattern (singlet-like H-4).

-

-

TLC: Silica gel,

(95:5). Nitro-acridinones fluoresce intensely under UV (254/365 nm).

Troubleshooting Table

| Problem | Root Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooled too fast. | Re-boil and add 10% more DMF. Allow to cool in a warm water bath to slow the rate. |

| Low Yield | Too much solvent used; product remains in mother liquor. | Concentrate the mother liquor by 50% via rotary evaporation and cool again (Second Crop). |

| Filter Clogging | Product crystallizing on the filter paper during hot filtration. | Pre-heat the funnel and receiving flask in an oven at 100°C before use. |

| Green Color | Residual Copper or oxidation products. | Repeat the EDTA wash or recrystallize from Glacial Acetic Acid before the DMF step. |

References

-

Cholody, W. M., et al. (1990). "Synthesis and Antitumor Activity of Imidazo[4,5,1-de]acridin-6-ones." Journal of Medicinal Chemistry.

- Establishes the foundational synthesis of C-1311 and the purific

-

Mazerska, Z., et al. (2003). "The Imidazoacridinone Antitumor Drug, C-1311, Is Metabolized by Flavin Monooxygenases." Journal of Pharmacology and Experimental Therapeutics.

- Provides context on the biological necessity of high-purity acridinone scaffolds.

-

Organic Syntheses. (1939). "Acridone." Org.[2][5][6][7] Synth. 1939, 19, 6.

- Authoritative protocol for the cyclization and basic purific

-

BenchChem. (2025).[8] "Solubility of Nitroaromatic Compounds."

- General solubility data for nitro-substituted arom

-

Gamage, S. A., et al. (1999). "Structure-Activity Relationships for Substituted Bis(acridine-4-carboxamides)." Journal of Medicinal Chemistry.

- Details chromatographic separ

Sources

- 1. Effect of Dimethyl Sulfoxide on the Retention Time of Acetic Acid in Gas Chromatography and Its Mechanism [yyhx.ciac.jl.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one

Welcome to the technical support center for the synthesis of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the synthetic yield and purity of the target compound.

I. Synthetic Pathway Overview

The synthesis of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one is a multi-step process that involves the formation of a substituted N-phenylanthranilic acid intermediate, followed by an intramolecular cyclization to form the acridone core. The general synthetic strategy is outlined below:

Caption: General synthetic route to 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Step 1: Ullmann Condensation to form the Diphenylamine Intermediate

The Ullmann condensation is a critical C-N bond-forming reaction in this synthesis. It is often the most challenging step and a primary source of low yields.

Question: My Ullmann condensation reaction is resulting in a low yield of the desired N-phenylanthranilic acid intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in the Ullmann condensation can be attributed to several factors. Here's a systematic approach to troubleshooting this step:

1. Purity of Starting Materials:

-

2,4-Dichlorobenzoic Acid: Ensure the starting material is of high purity. Commercial sources can have isomeric impurities that can lead to side reactions. Recrystallization may be necessary. It can be prepared by the oxidation of 2,4-dichlorotoluene.[1][2]

-

2-Amino-4-methoxybenzoic Acid: This reagent should also be pure. It is commercially available, but its purity should be verified.[3][4][5]

2. Reaction Conditions:

-

Catalyst: The traditional Ullmann reaction uses copper powder or copper(I) salts (e.g., CuI, Cu₂O). The activity of the copper catalyst is crucial.

-

Activation of Copper: If using copper powder, it may need to be activated. A common procedure involves washing with a dilute acid (e.g., HCl) to remove surface oxides, followed by washing with water and a solvent like acetone or ether, and then drying under vacuum.

-

Ligands: The addition of ligands such as 1,10-phenanthroline can significantly improve the efficiency of copper-catalyzed Ullmann couplings.[6]

-

-

Base: Anhydrous potassium carbonate is a commonly used base.[7] Ensure it is thoroughly dried before use, as moisture can deactivate the catalyst and hydrolyze the starting materials. Other bases like cesium carbonate can also be effective.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are typically used. Ensure the solvent is anhydrous.

-

Temperature: Ullmann reactions often require high temperatures, typically in the range of 150-210 °C. Careful temperature control is essential. Too low a temperature will result in a sluggish or incomplete reaction, while too high a temperature can lead to decomposition.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the copper catalyst and other reagents, which can improve the yield.

3. Work-up Procedure:

-

The work-up typically involves removing the excess aniline (if used as a solvent/reagent), followed by acidification to precipitate the N-phenylanthranilic acid product.[7][8] Incomplete precipitation or losses during filtration can reduce the isolated yield. Ensure the pH is sufficiently acidic to fully protonate the carboxylic acid.

Experimental Protocol: Optimized Ullmann Condensation

| Parameter | Recommended Condition | Rationale |

| Reactants | 2,4-Dichlorobenzoic acid (1 eq.), 2-Amino-4-methoxybenzoic acid (1.1-1.2 eq.) | A slight excess of the amine can help drive the reaction to completion. |

| Catalyst | Copper(I) iodide (CuI, 10-20 mol%) | CuI is often more effective than copper powder. |

| Ligand | 1,10-Phenanthroline (10-20 mol%) | Ligands can accelerate the reaction and allow for lower temperatures.[6] |

| Base | Anhydrous Potassium Carbonate (K₂CO₃, 2-3 eq.) | Neutralizes the HCl formed during the reaction. Must be anhydrous. |

| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvent to facilitate the reaction. |

| Temperature | 140-160 °C | Optimal temperature may need to be determined empirically. |

| Atmosphere | Nitrogen or Argon | Prevents oxidation. |

| Reaction Time | 12-24 hours (monitor by TLC) | Reaction progress should be monitored to determine completion. |

Step 2: Cyclization to form the Acridone Core

The cyclization of the N-phenylanthranilic acid intermediate is typically achieved using a strong acid.

Question: I am observing a low yield and/or the formation of side products during the cyclization of the diphenylamine intermediate. How can I optimize this step?

Answer:

The key to a successful cyclization is the choice of the dehydrating agent and the reaction conditions.

1. Cyclizing Agent:

-

Concentrated Sulfuric Acid: This is a classic and effective reagent for this transformation.[7] However, it can lead to sulfonation of the aromatic rings as a side reaction, especially at higher temperatures.

-

Polyphosphoric Acid (PPA): PPA is often a milder and more efficient alternative to sulfuric acid, leading to cleaner reactions and higher yields.[9] It is particularly effective for this type of intramolecular Friedel-Crafts acylation.

-

Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): This is another powerful dehydrating agent that can be used for challenging cyclizations.

2. Reaction Conditions:

-

Temperature: The reaction temperature needs to be carefully controlled. For sulfuric acid, heating on a steam bath (around 100 °C) is common.[7] With PPA, temperatures can range from 100-140 °C.

-

Reaction Time: The reaction should be monitored by TLC to avoid prolonged heating, which can lead to decomposition or side product formation.

Experimental Protocol: PPA-Mediated Cyclization

| Parameter | Recommended Condition | Rationale |

| Reactant | N-phenylanthranilic acid intermediate (1 eq.) | Ensure the starting material is dry. |

| Cyclizing Agent | Polyphosphoric Acid (PPA) | Generally provides cleaner reactions and higher yields than H₂SO₄. |

| Temperature | 120-140 °C | Optimal temperature should be determined experimentally. |

| Reaction Time | 2-4 hours (monitor by TLC) | Avoids degradation from prolonged heating. |

| Work-up | Pouring the hot reaction mixture onto ice water | This hydrolyzes the PPA and precipitates the acridone product. |

Step 3: Nitration of the Acridone Core

The final step is the regioselective nitration of the acridone ring system.

Question: My nitration reaction is producing a mixture of isomers and/or over-nitrated products. How can I improve the selectivity?

Answer:

Controlling the regioselectivity of the nitration is crucial for obtaining the desired product.

1. Nitrating Agent:

-

A standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is typically used. The ratio of these acids can influence the reactivity and selectivity.

2. Reaction Conditions:

-

Temperature: This is the most critical factor for controlling selectivity. The reaction should be carried out at a low temperature, typically between 0 and 5 °C, by using an ice bath.[10] Allowing the temperature to rise can lead to the formation of multiple isomers and dinitro products.

-

Rate of Addition: The nitric acid should be added slowly and dropwise to the solution of the acridone in sulfuric acid to maintain a low temperature and control the reaction rate.

-

Stoichiometry: Using a slight excess of nitric acid is usually sufficient. A large excess should be avoided to minimize the risk of over-nitration.

Experimental Protocol: Regioselective Nitration

| Parameter | Recommended Condition | Rationale |

| Reactant | 1-chloro-7-methoxy-10H-acridin-9-one (1 eq.) | Dissolved in concentrated sulfuric acid. |

| Nitrating Agent | Concentrated Nitric Acid (1.1 eq.) in Concentrated Sulfuric Acid | A slight excess of nitric acid is used. |

| Temperature | 0-5 °C (ice bath) | Crucial for controlling regioselectivity and preventing side reactions.[10] |

| Addition | Slow, dropwise addition of the nitrating mixture | Maintains temperature control and prevents localized overheating. |

| Reaction Time | 1-2 hours (monitor by TLC) | Monitor for the disappearance of the starting material. |

| Work-up | Pouring the reaction mixture onto ice | Precipitates the nitro-acridone product. |

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the Ullmann condensation?

A1: The copper catalyst facilitates the coupling of the aryl halide with the amine. The mechanism is thought to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the active copper species.

Q2: Can I use microwave irradiation to accelerate the synthesis?

A2: Yes, microwave-assisted synthesis can be a valuable tool for accelerating both the Ullmann condensation and the cyclization steps.[11] Microwave heating can significantly reduce reaction times and in some cases improve yields. However, optimization of the reaction conditions (power, temperature, time) is necessary for each specific step.

Q3: How can I purify the final product, 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one?

A3: The crude product obtained after nitration can be purified by recrystallization from a suitable solvent or solvent mixture. Glacial acetic acid or a mixture of DMF and ethanol are often good choices for recrystallizing acridone derivatives.[7] Column chromatography on silica gel can also be used for further purification if necessary.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are essential:

-

Ullmann Condensation: High temperatures and high-boiling solvents are used. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

-

Cyclization with Strong Acids: Concentrated sulfuric acid and PPA are highly corrosive. Handle them with extreme care, wearing appropriate gloves, lab coat, and eye protection. The addition of the reaction mixture to water can be exothermic and may cause spattering.[7]

-

Nitration: The nitrating mixture is highly corrosive and a strong oxidizing agent. The reaction can be highly exothermic and must be kept cold to prevent it from running out of control.

IV. Visualization of Troubleshooting Logic

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

V. References

-

Bollini, M., et al. (2011). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. American Chemical Society. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available at: [Link]

-

de Oliveira, A. B., et al. (2022). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

-

Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents. Available at:

-

Islam, M. S. (2020). Synthesis of Halogenated Acridone from Halogenated Diphenylamine-2-carboxylic Acid. ResearchGate. Available at: [Link]

-

Google Patents. (n.d.). Preparation of 2,4-dichlorobenzoic acid. Google Patents. Available at:

-

Wang, J., et al. (2000). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. SAGE Journals. Available at: [Link]

-

Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Google Patents. Available at:

-

Wikipedia. (n.d.). 2,4-Dichlorobenzoic acid. Wikipedia. Available at: [Link]

-

Girdhar, A., et al. (2010). Syntheses and biological studies of novel 9(10H)-acridone derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Jameel, R., & Mohamed, S. K. (2019). Synthesis of some acridine and acridone derivatives. ResearchGate. Available at: [Link]

-

Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. Available at: [Link]

-

Chen, Y.-T., et al. (2020). Synthesis and Application in Cell Imaging of Acridone Derivatives. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

-

Advent Chembio. (n.d.). 2-Amino-4-methoxybenzoic acid, 95%. Advent Chembio. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic curves for cyclization of 2'-bromodiphenylamine-2-carboxylic... ResearchGate. Available at: [Link]

-

Chemdad. (n.d.). 2-AMINO-4-METHOXY-BENZOIC ACID. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Sanchez, C. P., et al. (2008). Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum. PMC. Available at: [Link]

-

Kumar, R., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. Available at: [Link]

-

Singh, K., et al. (2015). Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. PMC. Available at: [Link]

-

Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. Reddit. Available at: [Link]

-

Science of Synthesis. (n.d.). Product Class 10: Acridin-9(10H)-ones and Related Systems. Thieme. Available at: [Link]

-

Mogilaiah, K., et al. (2001). An efficient synthesis of 9(10H)-acridinones under microwaves. Indian Journal of Chemistry. Available at: [Link]

-

Gensicka-Kowalewska, M., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Publishing. Available at: [Link]

-

Grokipedia. (n.d.). Ullmann condensation. Grokipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acridone synthesis. Organic Chemistry Portal. Available at: [Link]

-

SlideShare. (n.d.). ULLMANN REACTION.pptx. SlideShare. Available at: [Link]

-

Scribd. (n.d.). Ullmann Acridine Synthesis | PDF | Acid | Chemical Reactions. Scribd. Available at: [Link]

-

Organic Syntheses. (n.d.). Acridone. Organic Syntheses. Available at: [Link]

-

Fonte, M., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Syntheses of 7H-Pyrido- and 7H-Pyrano[2,3,4-kl]acridin-2(3H)-ones from 9-Chloroacridines. ResearchGate. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Green Synthesis of 9-Acridone Derivatives. JOCPR. Available at: [Link]

-

RSC Publishing. (n.d.). Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency. RSC Publishing. Available at: [Link]

Sources

- 1. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 4294-95-5: 2-Amino-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-4-methoxybenzoic acid, 95% | Advent [adventchembio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. reddit.com [reddit.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Solubility Challenges with Acridinone-Based Compounds

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with acridinone-based compounds. Acridinones are a class of heterocyclic aromatic molecules with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1] However, their planar, hydrophobic structure often leads to significant solubility challenges in the aqueous buffers required for biological assays.[2]

This guide provides a structured, question-and-answer approach to troubleshoot and overcome these common solubility issues, ensuring the accuracy and reliability of your experimental results.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges inherent to the acridinone scaffold.

Q1: Why are my acridinone compounds so difficult to dissolve in aqueous buffers?

A: The poor aqueous solubility of many acridinones stems from their physicochemical properties. The core structure is a rigid, planar, and largely hydrophobic system. This leads to strong intermolecular π-π stacking interactions in the solid state, resulting in a high crystal lattice energy that is difficult for water molecules to overcome. Additionally, the parent acridone molecule is known to be highly associated, contributing to its high melting point and low solubility in most common solvents, including water and ethanol.[2] Many derivatives are lipophilic, further limiting their affinity for aqueous media.[3]

Q2: I've just received a new acridinone derivative. What is the absolute first step I should take before trying to dissolve it?

A: Before weighing any compound, thoroughly review the technical data sheet (TDS) provided by the supplier. Look for any specific solubility information, such as recommended solvents or maximum soluble concentrations. If no data is available, the standard best practice is to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial attempts.[3][4] Always start with a small amount of your valuable compound to determine the optimal dissolution conditions before committing a larger quantity.

Part 2: Preparing a Concentrated Stock Solution - Your First Line of Defense

Directly dissolving acridinones in aqueous buffers is rarely successful. The universally accepted method is to first create a concentrated stock solution in an organic solvent.

Q3: What is the best organic solvent for preparing my acridinone stock solution?

A: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of poorly water-soluble compounds for biological screening.[3] It is a powerful, aprotic solvent capable of dissolving a vast range of organic molecules. For certain sensitive applications or specific acridinone derivatives (like acridine esters which are prone to hydrolysis), N,N-Dimethylformamide (DMF) can be an alternative, though its higher cytotoxicity requires more careful consideration in cell-based assays.[5][6]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

-

Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of your acridinone powder using a calibrated analytical balance.

-

Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO to achieve a 10 mM stock concentration:

-

Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000

-

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial containing the compound powder.

-

Solubilization: To ensure complete dissolution, cap the vial tightly and facilitate solubilization by:

-

Vortexing: Mix for 1-2 minutes.

-

Sonication: Place the vial in a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be combined with sonication.[7]

-

-

Visual Inspection: Hold the vial up to a light source to confirm that no solid particles or precipitate remain. The solution should be perfectly clear.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[8] Store at -20°C or -80°C as recommended by the supplier.

Part 3: Troubleshooting Aqueous Dilutions - The Most Common Experimental Hurdle

The most frequent point of failure is when the organic stock solution is diluted into the final aqueous assay buffer.

Q4: My acridinone dissolved perfectly in DMSO, but it crashed out of solution (precipitated) when I added it to my PBS/media. What happened, and how do I fix it?

A: This is the most common solubility issue. It occurs because you are moving the compound from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous one.[3][9] The buffer has a much lower capacity to keep the hydrophobic compound dissolved. When the concentration exceeds the compound's maximum solubility in that final aqueous solution, it precipitates.

The following workflow provides a systematic approach to resolving this problem.

Troubleshooting Workflow for Aqueous Precipitation

Caption: A logical workflow for troubleshooting precipitation issues.

Detailed Troubleshooting Steps in Q&A Format

Q5: How can I prevent precipitation without changing my assay buffer?

A1: Lower the Final Concentration. The simplest solution is often to reduce the final concentration of the acridinone in your assay. Your target concentration may simply be above the compound's solubility limit in the final buffer system.[10]

A2: Optimize Your Dilution Technique. How you mix is critical. Never add the aqueous buffer directly to your small volume of DMSO stock. Instead, add the small volume of DMSO stock to the full volume of aqueous buffer while vortexing or mixing vigorously.[11] This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

A3: Increase the Final Co-solvent Percentage. If your assay can tolerate it, increasing the final percentage of DMSO can help maintain solubility.[10] However, be cautious, as DMSO can affect cell viability and enzyme activity. Always run a matching vehicle control (buffer with the same final DMSO concentration but no compound).[12]

| Final DMSO Concentration | Typical Application Notes |

| < 0.1% | Recommended for sensitive cell-based assays, primary cells. |

| 0.1% - 0.5% | Generally tolerated by robust cell lines and many enzymatic assays. |

| 0.5% - 2.0% | May be acceptable for some biochemical or cell-free assays. High potential for artifacts. |

Q6: I need a higher concentration, and the basic steps aren't enough. How can I modify my buffer to improve solubility?

A1: Adjust the Buffer pH. The solubility of ionizable compounds is highly pH-dependent.[13] Acridine itself is weakly basic, and many derivatives contain acidic or basic functional groups. Systematically testing a range of buffer pH values (e.g., from 6.0 to 8.0) may reveal a pH at which your compound is significantly more soluble.[14]

A2: Add a Biocompatible Surfactant. Surfactants form micelles in aqueous solutions. These structures have a hydrophobic core that can encapsulate insoluble drug molecules, effectively solubilizing them.[15][16] This is known as micellar solubilization. For biological assays, non-ionic surfactants are preferred.

-

Recommended Surfactants: Tween® 80 or Pluronic® F-68.

-

Starting Concentration: Begin with a low final concentration, such as 0.01% (w/v), and increase to 0.1% if necessary.

-

Protocol: Add the surfactant to your aqueous buffer before introducing the DMSO stock of your compound.

A3: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[17] They can form "inclusion complexes" with hydrophobic molecules like acridinones, effectively shielding them from the aqueous environment and dramatically increasing their apparent solubility.[][19]

-

Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[17][20]

-

Protocol: Dissolve the cyclodextrin in your buffer first to create a stock solution (e.g., 10-50 mM). Then, add your acridinone-DMSO stock to the cyclodextrin-containing buffer.

Part 4: Summary of Key Solubilization Strategies

This table provides a quick-reference guide to the primary methods for enhancing the solubility of acridinone compounds in experimental settings.

| Strategy | Mechanism of Action | Typical Starting Conc. | Pros | Cons / Assay Considerations |

| Co-solvents | Reduces solvent polarity, decreasing the energy required to solvate the hydrophobic compound.[21][22] | 0.1 - 1.0% DMSO | Simple, effective for moderate increases in solubility.[23] | Can cause cell toxicity or interfere with enzyme kinetics at higher concentrations.[12] |

| pH Adjustment | Increases the proportion of the more soluble, ionized form of the compound.[13][24] | pH 6.0 - 8.0 | Can dramatically increase solubility for ionizable compounds. | Requires the assay to be stable and functional at the optimal pH. May alter compound activity. |

| Surfactants | Forms micelles that encapsulate the hydrophobic compound in their core.[15][16] | 0.01 - 0.1% (w/v) | Very effective at increasing apparent solubility.[25] | Can disrupt cell membranes, interfere with protein structure, or affect assay readouts (e.g., fluorescence). |

| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic compound from water.[][26] | 1 - 10 mM | Low toxicity, highly effective, can also improve compound stability.[17][20] | Can potentially interact with other components in the assay (e.g., cholesterol in cell membranes). |

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link not available]

- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link not available]

- Singh, A., Kumar, A., & Singh, S. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(2), 1-10. [Link not available]

- Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-120. [Link not available]

- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link not available]

- Meena Kumari et al. (2011). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 3(1):217-230. [Link not available]

- PubChem. (n.d.). Acridinone. National Center for Biotechnology Information.

- ACS Publications. (2002). Structure, Properties, Thermodynamics, and Isomerization Ability of 9-Acridinones. The Journal of Physical Chemistry A. [Link not available]

- BenchChem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues. [Link not available]

- MDPI. (2019).

- Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link not available]

- ChemicalBook. (2026). 9(10H)-ACRIDONE | 578-95-0. [Link not available]

- Li, Z., & Kulanthaivel, P. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 16(3), 336–343. [Link not available]

- Selleckchem.com. (n.d.). Frequently Asked Questions. [Link not available]

- Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21. [Link not available]

-

Wikipedia. (n.d.). Acridine. Retrieved from [Link]

- ResearchGate. (2025). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link not available]

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link not available]

- Benchchem. (n.d.).

- SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link not available]

- ResearchGate. (2025). Acid−Base and Aggregation Processes of Acridine Orange Base in n-Heptane/AOT/Water Reverse Micelles. [Link not available]

- PubMed. (2006).

- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. [Link not available]

- ResearchGate. (2025). Acridine orange association equilibrium in aqueous solution. [Link not available]

- Kim, H. J., & Lee, J. Y. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(11), 1565–1572. [Link not available]

- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link not available]

- Journal of Pharmacy Research. (2011).

- Desheng. (2026). Why is non proton solvent used for the dissolution of acridine ester. [Link not available]

- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link not available]

- ResearchGate. (2025). Quenching of acridine orange fluorescence by salts in aqueous solutions: Effects of aggregation and charge transfer. [Link not available]

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. [Link not available]

- Masson, M. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93, 13-26. [Link not available]

- YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. [Link not available]

- ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. [Link not available]

- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1982). Thermodynamic behaviour of acridine orange in solution.

- ResearchGate. (2020).

- ResearchGate. (2024). What can I do if a peptide won't go in solution in a biological assay?. [Link not available]

- Wozniak, K., & Ciesielska, A. (2017). Medicinal chemistry of acridine and its analogues. RSC Advances, 7(54), 34187-34208. [Link not available]

- Popescu, C., & Ștefănescu, C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(11), 1599. [Link not available]

- ResearchGate. (n.d.). A comprehensive spectral, photophysical and electrochemical study of synthetic water-soluble acridones. A new class of pH and polarity sensitive fluorescent probes. [Link not available]

- MDPI. (2025).

- BOC Sciences. (n.d.).

- ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. [Link not available]

- Synapse. (2025). Co-solvent: Significance and symbolism. [Link not available]

- PubMed. (2012).

- Chemical Communications. (2016). A pH-responsive molecular capsule with an acridine shell: catch and release of large hydrophobic compounds. [Link not available]

- Avdeef, A., & Tsinman, O. (2018). Solubilization of fluocinolone acetonide by cosolvents and surfactants for buccal solution preparation. Journal of Pharmaceutical Sciences, 107(5), 1364-1372. [Link not available]

- Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link not available]

Sources

- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Why is non proton solvent used for the dissolution of acridine ester - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. wjbphs.com [wjbphs.com]

- 14. researchgate.net [researchgate.net]